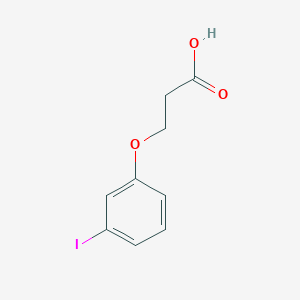
Acide 3-(3-iodophénoxy)propanoïque
Vue d'ensemble
Description
3-(3-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 3-(3-Iodophenoxy)propanoic acid consists of a propanoic acid molecule where one of the hydrogen atoms on the middle carbon atom is replaced by an iodophenyl group .Physical And Chemical Properties Analysis
3-(3-Iodophenoxy)propanoic acid is a powder with a molecular weight of 292.07 g/mol . The compound’s InChI code is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Applications De Recherche Scientifique
Médecine: Analogues d'hormones thyroïdiennes
Acide 3-(3-iodophénoxy)propanoïque: est structurellement apparenté aux hormones thyroïdiennes et peut être utilisé pour synthétiser des analogues comme l'acide 3,3',5-triiodothyropropionique . Ces analogues ont des applications potentielles dans l'étude des fonctions et des troubles de l'hormone thyroïdienne. Ils peuvent également servir de base au développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'hormone thyroïdienne.
Agriculture: Conservation du foin
En agriculture, les dérivés de l'acide propionique, y compris l'This compound, peuvent être explorés pour leurs propriétés antimicrobiennes afin de conserver le foin. L'acide propionique est connu pour inhiber la croissance des microbes aérobies, réduisant ainsi la respiration microbienne et préservant la valeur nutritive du foin .
Science des matériaux: Précurseurs de polymères
This compound: peut être utilisé en science des matériaux comme précurseur pour la synthèse de polymères. Sa teneur en iode en fait un composé précieux pour la création de polymères dotés de propriétés spécifiques, telles qu'une densité accrue ou une radio-opacité, qui peuvent être utiles dans les applications d'imagerie médicale .
Sciences de l'environnement: Études de biodégradation
La partie iode de l'This compound en fait un composé intéressant pour les sciences de l'environnement, en particulier dans les études de biodégradation. Les chercheurs peuvent suivre la dégradation des composés organiques iodés afin de comprendre leur devenir et leur impact sur l'environnement .
Biochimie: Analyse des voies métaboliques
En biochimie, l'This compound peut être utilisé pour étudier les voies métaboliques impliquant des composés iodés. Il peut servir de substrat ou d'inhibiteur dans les réactions enzymatiques, ce qui permet d'élucider le rôle de l'iode dans les systèmes biologiques .
Pharmacologie: Développement de médicaments
La composante iode de l'This compound présente une importance pharmacologique. Elle peut être incorporée dans les molécules médicamenteuses pour améliorer leurs propriétés pharmacocinétiques, telles que l'absorption, la distribution, le métabolisme et l'excrétion. Cela peut conduire au développement de médicaments plus efficaces et ayant moins d'effets secondaires .
Chimie analytique: Étalons chromatographiques
This compound: peut être utilisé comme étalon dans les méthodes chromatographiques pour quantifier des composés similaires dans divers échantillons. Sa structure chimique unique lui permet de servir de point de référence dans les analyses par chromatographie liquide haute performance (HPLC) .
Génie chimique: Synthèse de produits chimiques industriels
En génie chimique, l'This compound peut être une matière première pour la synthèse de produits chimiques industriels. Ses groupes réactifs permettent diverses transformations chimiques, pouvant conduire à la production de produits chimiques précieux tels que l'acide acrylique, qui a une large gamme d'applications industrielles .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s worth noting that propanoic acid, a related compound, is known to have antimicrobial properties and is used as a food preservative . It’s also used in some pharmaceuticals for its preservative and bacteriostatic effects .
Mode of Action
Propanoic acid, a structurally similar compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to target amino acid biosynthesis . They are produced by the human gut microbiota and have been found to have various biological activities .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 29207 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives, which are structurally similar, have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that biomass, a renewable energy source, has been globally considered as a potential cure for the energy crisis and environmental pollution caused by using fossil fuels . This could potentially influence the action and efficacy of bioactive compounds like 3-(3-Iodophenoxy)propanoic acid.
Propriétés
IUPAC Name |
3-(3-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYHMFPPGLDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094426-17-1 | |
| Record name | 3-(3-iodophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
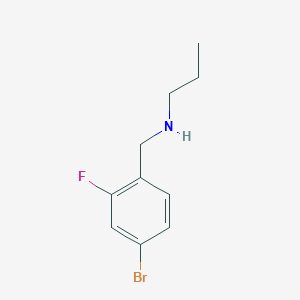
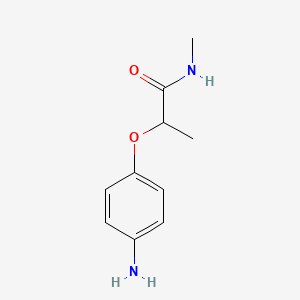
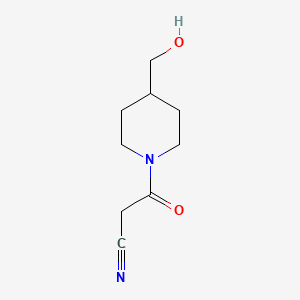

![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)
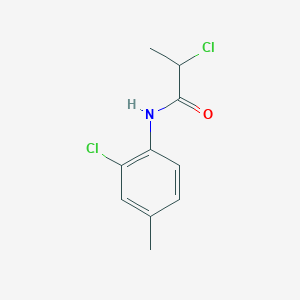
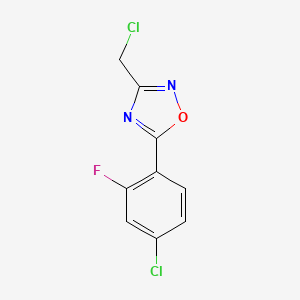

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
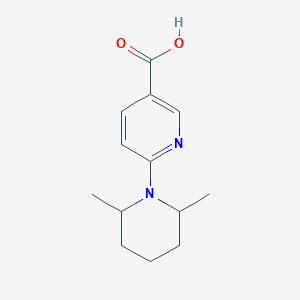
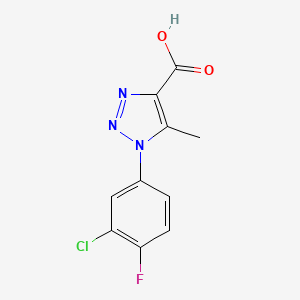
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)